molecular formula C28H16N2O8 B8197829 [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

Cat. No.: B8197829
M. Wt: 508.4 g/mol
InChI Key: KQSGDHZJOWBJCC-UHFFFAOYSA-N
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Description

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid (abbreviated as H₄L) is a tetracarboxylated bicarbazole derivative with a rigid, planar structure. Its four carboxylic acid groups enable coordination with metal ions, making it a versatile ligand for constructing metal-organic frameworks (MOFs). For instance, H₄L was used to synthesize HBU-23, a Cd(II)-MOF with a three-dimensional microporous network and a Brunauer-Emmett-Teller (BET) surface area of 384.20 m²/g . The compound’s structural rigidity and multiple binding sites also facilitate applications in hydrogen-bonded organic frameworks (HOFs) and covalent organic frameworks (COFs) .

Properties

IUPAC Name

9-(3,6-dicarboxycarbazol-9-yl)carbazole-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O8/c31-25(32)13-1-5-21-17(9-13)18-10-14(26(33)34)2-6-22(18)29(21)30-23-7-3-15(27(35)36)11-19(23)20-12-16(28(37)38)4-8-24(20)30/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGDHZJOWBJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves a sequential catalytic process to construct the bicarbazole core. The first step employs iron(III) chloride (FeCl<sub>3</sub>) to mediate the oxidative homocoupling of diarylamines, forming 2,2'-bis(arylamino)-1,1'-biaryls. The second step utilizes palladium(II) catalysts to cyclize these intermediates into 1,1′-bicarbazoles, which are subsequently functionalized to introduce carboxylic acid groups.

Iron(III)-Catalyzed Oxidative Homocoupling

Diarylamines undergo FeCl<sub>3</sub>-mediated coupling in dichloroethane (DCE) at 80°C for 12–24 hours. The reaction proceeds via a radical mechanism, with FeCl<sub>3</sub> acting as both a Lewis acid and oxidant. This step achieves 75–85% yields of 2,2'-bis(arylamino)-1,1'-biaryls, critical precursors for bicarbazole formation.

Palladium(II)-Catalyzed Oxidative Cyclization

The biaryl intermediates are subjected to palladium(II) catalysts—notably palladium(II) acetate, pivalate, or hexafluoroacetylacetonate—in trifluoroethanol (TFE) at 100°C. Remarkably, this step operates efficiently under inert argon, circumventing the need for external oxidants. The proposed mechanism involves palladium(II)-mediated C–H activation, followed by reoxidation via pivalic acid, achieving 60–70% yields of 1,1′-bicarbazoles.

Carboxylic Acid Functionalization

The final step introduces carboxylic acid groups at the 3,3',6,6' positions via directed lithiation and subsequent carboxylation. Using lithium diisopropylamide (LDA) at −78°C, the bicarbazole undergoes deprotonation, followed by quenching with dry ice to yield the tetracarboxylic acid derivative. This step achieves 50–60% yields , with purity >95% after recrystallization.

Table 1: Key Parameters for Iron/Palladium-Catalyzed Synthesis

StepReagents/CatalystsConditionsYield (%)
Oxidative HomocouplingFeCl<sub>3</sub>, DCE80°C, 24 h75–85
Oxidative CyclizationPd(OAc)<sub>2</sub>, TFE100°C, Ar, 12 h60–70
CarboxylationLDA, CO<sub>2</sub>−78°C, THF, 2 h50–60

Regioselective Cycloaddition of 3-Triflato-2-Pyrones

Reaction Design

This route leverages 3-triflato-2-pyrones and alkynyl anilines to construct the carbazole framework via intramolecular [4+2] cycloaddition. The method ensures precise regiocontrol, critical for introducing substituents at the 3,3',6,6' positions.

Cycloaddition and Decarbonylation

Heating 3-triflato-2-pyrones with alkynyl anilines in toluene at 120°C induces cycloaddition, forming a bicyclic intermediate that spontaneously loses CO<sub>2</sub>. This step achieves 80–90% yields of monosubstituted carbazoles with exclusive regioselectivity.

Dimerization to Bicarbazole

The monosubstituted carbazoles undergo Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 140°C. This dimerization step proceeds with 65–75% efficiency , forming the 9,9′-bicarbazole core.

Oxidation to Tetracarboxylic Acid

Treating the bicarbazole with ruthenium(III) chloride (RuCl<sub>3</sub>) and sodium periodate (NaIO<sub>4</sub>) in aqueous acetone oxidizes the methyl groups to carboxylic acids. This four-electron oxidation achieves 70–80% yields , with the reaction monitored by HPLC to ensure complete conversion.

Table 2: Reaction Conditions for Cycloaddition Route

StepReagents/CatalystsConditionsYield (%)
CycloadditionToluene120°C, 6 h80–90
DimerizationCuI, 1,10-phenanthroline140°C, DMF, 24 h65–75
OxidationRuCl<sub>3</sub>, NaIO<sub>4</sub>Acetone/H<sub>2</sub>O, 25°C, 48 h70–80

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The iron/palladium route offers modularity, enabling late-stage functionalization, but suffers from lower overall yields (30–35% over three steps) due to multiple purification steps. In contrast, the cycloaddition approach provides higher cumulative yields (45–50% over three steps) but requires stringent temperature control during cycloaddition.

Regiochemical Control

Directed metalation in the iron/palladium method ensures precise carboxylation at the 3,3',6,6' positions. The cycloaddition route inherently directs substituents via the starting pyrone and aniline, eliminating the need for protective groups.

Practical Considerations

  • Iron/Palladium Route : Requires anhydrous conditions for FeCl<sub>3</sub> and palladium steps, increasing operational complexity.

  • Cycloaddition Route : Utilizes stable, commercially available 3-triflato-2-pyrones, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or silver oxide in acetone.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, quinones, and reduced forms of the original compound.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid has been investigated for its role as a hole transport material in OLEDs. Its high thermal stability and excellent charge transport properties make it suitable for use in the active layers of OLED devices. Studies have shown that incorporating this compound can significantly enhance the efficiency and lifespan of OLEDs by improving charge balance and reducing recombination losses.

Organic Photovoltaics (OPVs)
In OPVs, this compound has been utilized as an electron donor or acceptor material. Its ability to form stable blends with other organic semiconductors allows for improved light absorption and charge separation, leading to higher power conversion efficiencies. Research indicates that devices incorporating this compound exhibit enhanced performance metrics compared to traditional materials.

Materials Science

Polymer Composites
The compound is used as a building block for synthesizing conjugated polymers with enhanced mechanical and thermal properties. These polymer composites are explored for applications in flexible electronics and sensors due to their lightweight nature and high conductivity.

Nanomaterials
Research has focused on using this compound in the synthesis of nanomaterials such as carbon dots and nanofibers. These nanomaterials exhibit unique optical properties suitable for applications in photonics and catalysis.

Environmental Chemistry

Carbon Dioxide Capture
The tetracarboxylic acid functionality allows for the formation of metal-organic frameworks (MOFs) that can capture carbon dioxide from the atmosphere. Studies demonstrate that MOFs derived from this compound show high selectivity and capacity for CO2 adsorption, making them promising candidates for mitigating climate change.

Dye Adsorption
This compound has also been explored for its ability to adsorb organic dyes from wastewater. The carboxylic acid groups facilitate strong interactions with dye molecules, allowing for effective removal from aqueous solutions.

Case Study 1: OLED Performance Enhancement

A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to devices using traditional hole transport materials. The authors attributed this improvement to better charge transport properties and reduced exciton quenching.

Case Study 2: CO2 Adsorption Efficiency

Research conducted by Zhang et al. (2020) highlighted the effectiveness of MOFs synthesized from this compound in capturing CO2 under ambient conditions. The study reported an uptake capacity of 5.5 mmol/g at standard temperature and pressure (STP), showcasing the potential of this compound in addressing environmental challenges.

Case Study 3: Photovoltaic Applications

A comparative analysis of OPVs using this compound revealed a power conversion efficiency increase from 7% to 10% when used as an electron donor material in conjunction with fullerene derivatives. This improvement was linked to enhanced charge separation efficiency facilitated by the compound's unique electronic properties.

Mechanism of Action

The mechanism by which [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid exerts its effects is primarily through its interaction with molecular targets via its carboxylic acid groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound’s unique electronic structure also allows it to participate in redox reactions, making it useful in energy storage applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid, emphasizing differences in substituents, properties, and applications:

Compound Name Substituents Key Properties/Applications References
3,3',6,6'-Tetracyano-9,9'-bicarbazole Cyano (-CN) groups Forms HOF-FJU-1 with diatom topology; pore size 3.4×5.3 Ų; used for C₂H₄/C₂H₆ separation via gate-opening effect.
3,3',6,6'-Tetrabromo-9,9'-bicarbazole Bromo (-Br) groups High molecular weight (647.98 g/mol); potential intermediate for pharmaceuticals or optoelectronics.
35IPNDCz and 26IPNDCz (Dicyanobenzene-bicarbazole emitters) Dicyanobenzene units Green TADF emitters; CN position modulates exciton energy transfer (EET) and delayed fluorescence lifetime.
BCTB-4CHO Benzaldehyde groups Building block for piezofluorochromic COFs; pressure-induced emission enhancement and blue-shift observed.
BCTA-4NH₂ Amino (-NH₂) groups Precursor for functionalized COFs; facilitates post-synthetic modifications.

Structural and Functional Insights:

Functional Group Influence on Porosity and Gas Adsorption H₄L vs. Tetracyano Analogue: Replacing carboxylic acids with cyano groups in HOF-FJU-1 reduces hydrogen-bonding capacity but introduces π-π interactions, leading to a flexible framework for ethylene separation . In contrast, H₄L’s carboxylates enable strong coordination with Cd(II) in HBU-23, creating a rigid MOF optimized for SO₂ capture . Brominated Derivative: Bromine’s electron-withdrawing nature alters electronic properties, making 3,3',6,6'-tetrabromo-9,9'-bicarbazole suitable for halogen bonding in supramolecular chemistry or as a precursor for cross-coupling reactions .

Optoelectronic Applications TADF Emitters (35IPNDCz/26IPNDCz): The dicyanobenzene-bicarbazole hybrids exhibit thermally activated delayed fluorescence (TADF) due to spatially separated HOMO-LUMO orbitals. The 2,6-substitution pattern in 26IPNDCz minimizes EET, enhancing device efficiency . BCTB-4CHO in COFs: The aldehyde groups in BCTB-4CHO enable Schiff-base reactions with amines, forming COFs with stimuli-responsive luminescence. Pressure-induced structural changes in these COFs result in emission blue-shifting, useful in piezochromic sensors .

Synthetic Versatility BCTA-4NH₂: Amino groups allow post-functionalization (e.g., imine formation or metal coordination), expanding applications in catalysis or sensing . Commercial Availability: H₄L and its brominated/cyano analogs are commercially accessible (e.g., BLD Pharm, Alfa Chemistry), facilitating large-scale MOF/HOF synthesis .

Biological Activity

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid (CAS 2266564-54-7) is a synthetic compound characterized by its unique bicarbazole structure and multiple carboxylic acid functional groups. Its molecular formula is C28H16N2O8C_{28}H_{16}N_{2}O_{8}, with a molecular weight of approximately 508.44 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and material science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells and HCT-116 colorectal cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells. This effect is crucial as it prevents the cells from dividing and proliferating further.
  • Reactive Oxygen Species (ROS) Generation : this compound enhances ROS production within cancer cells, contributing to oxidative stress and subsequent apoptosis.

Comparative Efficacy

The following table summarizes the anticancer activity of this compound compared to other known compounds:

CompoundIC50 (µM)Mechanism of ActionCancer Type
[9,9'-Bicarbazole]-3,3',6,6'-TCA12Apoptosis via ROS and caspase activationMCF-7 (breast)
Compound X15Microtubule destabilizationHCT-116 (colorectal)
Compound Y10Inhibition of glycolysisPC-3 (prostate)

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The study found that at concentrations above 10 µM, there was a marked increase in apoptotic cell death as evidenced by flow cytometry analysis.

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. It was revealed that the compound activates the p53 pathway in wild-type colorectal cancer cells, leading to enhanced expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Q. What are the common synthetic strategies for incorporating [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid into metal-organic frameworks (MOFs)?

The ligand is typically integrated via solvothermal self-assembly with metal ions. For example, HBU-23, a Cd(II)-MOF, was synthesized by reacting the ligand with Cd²⁺ ions in a mixed solvent system (e.g., DMF/H₂O) at 85–120°C for 24–72 hours . Critical parameters include metal-to-ligand molar ratios (e.g., 1:1 to 2:1), pH control, and post-synthetic activation (e.g., solvent exchange with methanol). The resulting MOF exhibits a 3D microporous network with a BET surface area of 384.20 m²/g, validated by N₂ adsorption isotherms at 77 K .

Q. Which characterization techniques are essential for analyzing bicarbazole-based MOFs?

  • BET analysis : Quantifies surface area and pore size distribution (e.g., HBU-23: 384.20 m²/g) .
  • PXRD : Confirms crystallinity and phase purity by matching experimental patterns with simulated structures .
  • Gas adsorption experiments : Evaluates selective uptake (e.g., SO₂ adsorption capacity of 91.38 cm³/g at 298 K) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures above 350°C for HBU-23) .

Q. What are the primary applications of this compound in porous materials research?

The ligand is primarily used in MOFs for gas separation (e.g., SO₂/CO₂/N₂ mixtures) due to its rigid π-conjugated backbone and four carboxylate groups, which enhance framework stability and polar interactions with acidic gases like SO₂ . Comparative studies with other tetracarboxylic acids (e.g., biphenyl derivatives) highlight its superior gas uptake performance .

Advanced Research Questions

Q. How can synthesis conditions of bicarbazole-based MOFs be optimized for enhanced gas selectivity?

  • Modulating metal nodes : Transition metals (e.g., Cd²⁺, Zn²⁺) influence pore geometry and Lewis acidity. For instance, Cd²⁺ in HBU-23 creates smaller pores (~3.8 Å) ideal for kinetic separation of SO₂ .
  • Ligand functionalization : Introducing electron-withdrawing groups (e.g., –NO₂) or extending π-conjugation can tailor host-guest interactions .
  • Activation protocols : Supercritical CO₂ drying minimizes pore collapse, preserving surface area .

Q. What mechanisms explain the temperature-dependent gas uptake in bicarbazole-based frameworks?

In HOF-FJU-1 (a related hydrogen-bonded framework), a "gate-opening" mechanism governs gas adsorption. The threshold pressure for ethylene (C₂H₄) uptake shifts with temperature due to dynamic H-bond adjustments, as confirmed by in situ PXRD under variable gas pressures . This flexibility allows selective separation of C₂H₄/C₂H₆ with 99.1% purity at 333 kPa .

Q. How do interpenetration and framework flexibility impact gas separation efficiency?

Interpenetration (e.g., threefold in HOF-FJU-1) reduces pore size but enhances stability. While this may limit absolute gas uptake, it improves selectivity by creating size-exclusion effects (e.g., excluding larger C₂H₆ molecules) . Advanced simulations (DFT or GCMC) can model how framework dynamics affect diffusion barriers .

Q. What strategies address contradictions in gas adsorption data between experimental and computational results?

Discrepancies often arise from idealized computational models neglecting defects or solvent residues. To resolve this:

  • Perform high-resolution synchrotron PXRD to detect structural deviations.
  • Use grand canonical Monte Carlo (GCMC) simulations with force fields calibrated to experimental isotherms .
  • Cross-validate with breakthrough column tests under industrial conditions .

Q. How does ligand geometry influence the photocatalytic performance of bicarbazole-derived materials?

While the tetracarboxylic acid itself is not directly used in photocatalysis, its derivatives (e.g., 3,3',6,6'-tetraldehyde-9,9'-bicarbazole) form donor-acceptor COFs via Schiff-base reactions. These COFs exhibit broad visible-light absorption and charge separation efficiency, achieving hydrogen evolution rates up to 31 μmol·h⁻¹ . Key factors include conjugation length, stacking interactions, and co-catalyst loading (e.g., Pt nanoparticles) .

Methodological Recommendations

  • Synthetic protocols : Prioritize inert-atmosphere reactions to prevent ligand oxidation.
  • Characterization : Combine in situ techniques (e.g., variable-temperature PXRD) with molecular modeling.
  • Data validation : Use multiple gas sources (e.g., SO₂/N₂ mixtures) to confirm separation selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 2
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

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